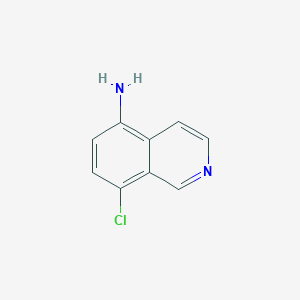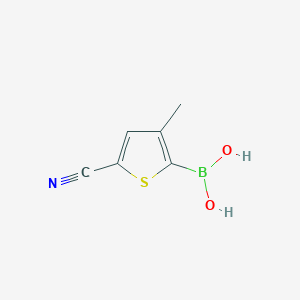
(5-氰基-3-甲基噻吩-2-基)硼酸
描述
(5-Cyano-3-methylthiophen-2-yl)boronic acid is an organoboron compound with the molecular formula C6H6BNO2S and a molecular weight of 166.99 g/mol . It is characterized by the presence of a boronic acid group attached to a thiophene ring, which is substituted with a cyano group and a methyl group. This compound is commonly used as a building block in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction.
科学研究应用
(5-Cyano-3-methylthiophen-2-yl)boronic acid has a wide range of applications in scientific research, including:
未来方向
作用机制
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in organic compounds .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, (5-Cyano-3-methylthiophen-2-yl)boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group (and thus the 5-Cyano-3-methylthiophen-2-yl group) from boron to a metal catalyst, typically palladium . The palladium then undergoes oxidative addition into an electrophilic organic group, forming a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, facilitated by (5-Cyano-3-methylthiophen-2-yl)boronic acid, is a key step in various synthetic pathways. It enables the formation of complex organic compounds from simpler precursors . The exact downstream effects depend on the specific compounds involved in the reaction.
Result of Action
The primary result of the action of (5-Cyano-3-methylthiophen-2-yl)boronic acid is the formation of new carbon-carbon bonds. This enables the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials .
Action Environment
The efficacy and stability of (5-Cyano-3-methylthiophen-2-yl)boronic acid, like other boronic acids, can be influenced by various environmental factors. These include the pH of the solution, the presence of a suitable catalyst (such as palladium), and the temperature . The compound is generally stable under normal conditions, but it may decompose if heated .
生化分析
Biochemical Properties
(5-Cyano-3-methylthiophen-2-yl)boronic acid plays a significant role in biochemical reactions, primarily due to its ability to form stable covalent bonds with diols and other nucleophiles. This property makes it a valuable reagent in the synthesis of complex organic molecules. The compound interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds in biochemical pathways. For instance, it is known to interact with palladium catalysts in Suzuki-Miyaura coupling reactions, enabling the formation of biaryl compounds . These interactions are crucial for the synthesis of pharmaceuticals and other biologically active molecules.
Cellular Effects
The effects of (5-Cyano-3-methylthiophen-2-yl)boronic acid on cellular processes are still under investigation. Preliminary studies suggest that it can influence cell signaling pathways and gene expression. The compound’s ability to form covalent bonds with biomolecules may affect cellular metabolism and the regulation of various cellular functions. For example, its interaction with specific enzymes could potentially modulate the activity of metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, (5-Cyano-3-methylthiophen-2-yl)boronic acid exerts its effects through the formation of covalent bonds with target biomolecules. This interaction often involves the inhibition or activation of enzymes, depending on the specific biochemical context. In Suzuki-Miyaura coupling reactions, the compound acts as a nucleophile, transferring its organic group to a palladium catalyst, which then facilitates the formation of a new carbon-carbon bond . This mechanism is essential for the synthesis of complex organic molecules and has broad applications in medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyano-3-methylthiophen-2-yl)boronic acid typically involves the borylation of a suitable thiophene precursor. One common method is the palladium-catalyzed borylation of 5-cyano-3-methylthiophene using bis(pinacolato)diboron as the boron source . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base, such as potassium acetate, to facilitate the formation of the boronic acid .
Industrial Production Methods
Industrial production of (5-Cyano-3-methylthiophen-2-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities .
化学反应分析
Types of Reactions
(5-Cyano-3-methylthiophen-2-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Substitution: The cyano and methyl groups on the thiophene ring can undergo substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the boronic acid group.
Substitution: Various nucleophiles (e.g., amines, alcohols) and electrophiles (e.g., alkyl halides) can be used under appropriate conditions.
Major Products Formed
Suzuki-Miyaura Coupling: The major products are biaryl or vinyl-aryl compounds.
Oxidation: The major products are boronic esters or borates.
Substitution: The major products depend on the specific nucleophile or electrophile used in the reaction.
相似化合物的比较
Similar Compounds
(5-Cyano-2-thienyl)boronic acid: Similar structure but lacks the methyl group.
(3-Methylthiophen-2-yl)boronic acid: Similar structure but lacks the cyano group.
(5-Bromo-3-methylthiophen-2-yl)boronic acid: Similar structure but has a bromo group instead of a cyano group.
Uniqueness
(5-Cyano-3-methylthiophen-2-yl)boronic acid is unique due to the presence of both cyano and methyl groups on the thiophene ring, which provides distinct electronic and steric properties. These properties make it a valuable building block in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura coupling .
属性
IUPAC Name |
(5-cyano-3-methylthiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BNO2S/c1-4-2-5(3-8)11-6(4)7(9)10/h2,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKHWBGKKFXSFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(S1)C#N)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40701660 | |
| Record name | (5-Cyano-3-methylthiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40701660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860617-72-7 | |
| Record name | B-(5-Cyano-3-methyl-2-thienyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860617-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Cyano-3-methylthiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40701660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


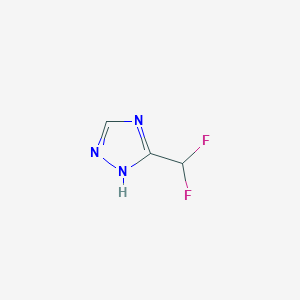
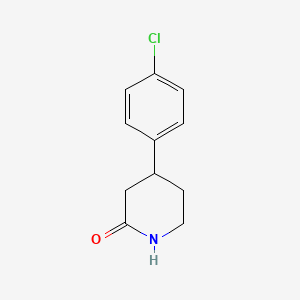
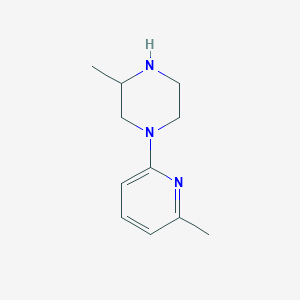
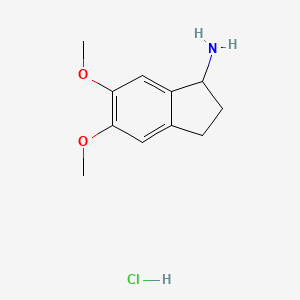
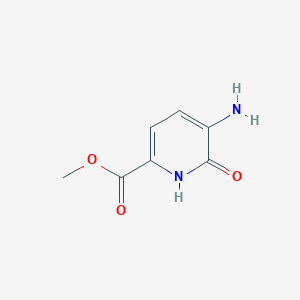

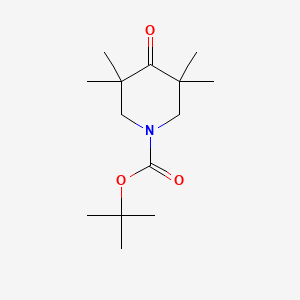
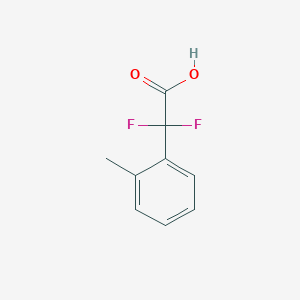
![4-[(4-Methylphenyl)sulfonyl]-1-piperidinecarboxylic acid tert-butyl ester](/img/structure/B1424253.png)
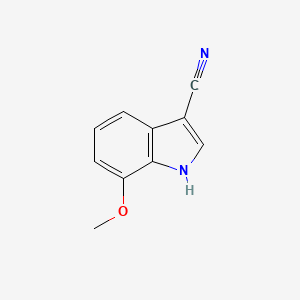
![6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1424255.png)
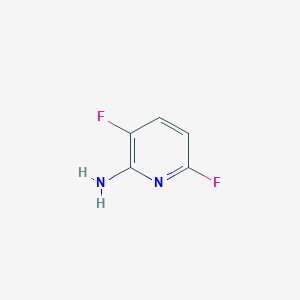
![Methyl[2-(1-methylpiperidin-2-yl)ethyl]amine](/img/structure/B1424257.png)
